Target Engagement: 15-PGDH Inhibitory Potency (IC50) in a Standardized Biochemical Assay
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one inhibits human 15-PGDH with an IC50 of 6.40 nM in a 384‑well biochemical assay using 10 nM enzyme [1]. By comparison, the structurally unrelated inhibitor SW033291 achieves an IC50 of 1.5 nM under comparable conditions (Science 2015) [2]. Compound A‑28 from the same patent series shows a similar IC50 of 5.60 nM, while Compound A‑69 reaches 3.10 nM [3].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against recombinant human 15-PGDH |
|---|---|
| Target Compound Data | IC50 = 6.40 nM |
| Comparator Or Baseline | SW033291: IC50 = 1.5 nM; Compound A‑28: IC50 = 5.60 nM; Compound A‑69: IC50 = 3.10 nM |
| Quantified Difference | 4.3‑fold less potent than SW033291; equipotent to A‑28 within 1.14‑fold; 2.06‑fold less potent than A‑69 |
| Conditions | White 384‑well plate, 20 µL reaction volume, 10 nM 15‑PGDH/HPGD (R&D Systems), fluorescence detection |
Why This Matters
The compound resides in a potency cluster (3–7 nM) that may balance target engagement with reduced risk of complete enzyme saturation, a feature relevant for mechanistic probe studies where partial PGE2 modulation is desired.
- [1] BindingDB. BDBM50445514: IC50 = 6.40 nM for 15-PGDH. Assay description: biochemical assay, 384 plate, 10 nM enzyme. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50445514 View Source
- [2] Science. 2015 Jun 12;348(6240):aaa2340. SW033291 IC50 = 1.5 nM against 6 nM 15-PGDH. doi:10.1126/science.aaa2340. View Source
- [3] BindingDB. BDBM556294 (Compound A‑28): IC50 = 5.60 nM; BDBM556325 (Compound A‑69): IC50 = 3.10 nM. https://www.bindingdb.org View Source
